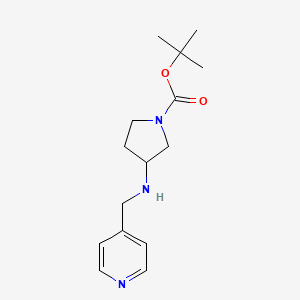

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine

Description

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine is a Boc-protected pyrrolidine derivative featuring a pyridin-4-ylmethyl substituent at the 3-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes and enabling selective deprotection for further functionalization . This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting nitrogen-based heterocyclic pharmacophores, such as kinase inhibitors and guanidine-containing alkaloids . Its synthesis typically involves multi-step routes, including alkylation or reductive amination to introduce the pyridinylmethyl group, followed by Boc protection under standard conditions (e.g., di-tert-butyl dicarbonate in the presence of a base) .

Properties

IUPAC Name |

tert-butyl 3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUYCBRZVLMKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661418 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-95-0 | |

| Record name | tert-Butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine typically involves three key stages:

- Preparation of the Boc-protected pyrrolidine core

- Introduction of the pyridin-4-ylmethyl substituent at the 3-position

- Purification and characterization of the final compound

The Boc protection on the pyrrolidine nitrogen is critical to prevent unwanted side reactions during subsequent functionalization steps.

Preparation of 1-N-Boc-3-hydroxypyrrolidine as a Key Intermediate

A common precursor to the target compound is 1-N-Boc-3-hydroxypyrrolidine, which can be prepared via several routes:

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Route 1 | D-malic acid | Benzylamine cyclization, reduction, Boc protection | Straightforward chemistry | High cost due to expensive starting material |

| Route 2 | Epichlorohydrin and sodium cyanide | Ring opening to 4-chloro-3-hydroxy-butyronitrile, reduction, ring closure, Boc protection | Uses inexpensive raw materials, high purity (>95%) | Multi-step with sensitive reagents like sodium cyanide |

- Ring Opening: Epichlorohydrin is reacted with sodium cyanide and sulfuric acid to form 4-chloro-3-hydroxy-butyronitrile under controlled temperature (below 10°C) with a sodium cyanide to epichlorohydrin weight ratio of 1:1.8.

- Reduction and Cyclization: The nitrile intermediate is reduced with sodium borohydride and boron trifluoride etherate in tetrahydrofuran, followed by base-induced cyclization to form 3-hydroxypyrrolidine.

- Boc Protection: The 3-hydroxypyrrolidine is reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group.

- Purification: The product is purified by extraction, distillation, and crystallization to yield 1-N-Boc-3-hydroxypyrrolidine with purity greater than 95%.

This route is industrially favorable due to cost-effectiveness and scalability.

Functionalization to Introduce the Pyridin-4-ylmethyl Amino Group

The critical step to form this compound involves substitution of the hydroxyl group at the 3-position with a pyridin-4-ylmethyl amino moiety. Common approaches include:

Nucleophilic substitution of activated 3-position intermediate:

The hydroxyl group of 1-N-Boc-3-hydroxypyrrolidine can be converted into a better leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with 4-(aminomethyl)pyridine or its derivatives.Reductive amination:

Alternatively, 1-N-Boc-3-pyrrolidinone can be reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent to form the amino-substituted product.Palladium-catalyzed cross-coupling:

As reported in literature, palladium-catalyzed cross-coupling of serine-derived organozinc reagents with halopyridines provides a route to pyridyl-substituted amino acids, which can be adapted for pyrrolidine derivatives.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic sequence based on the above principles may be summarized as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), dichloromethane, room temperature | Formation of 1-N-Boc-pyrrolidine derivative |

| 2. Activation of 3-OH | Tosyl chloride or mesyl chloride, base, dichloromethane | Formation of 3-tosylate or 3-mesylate intermediate |

| 3. Nucleophilic Substitution | 4-(aminomethyl)pyridine, suitable solvent (e.g., DMF), heating | Substitution of leaving group with pyridin-4-ylmethyl amino group |

| 4. Purification | Extraction, chromatography, recrystallization | Pure this compound |

Industrial Scale Considerations and Yields

Purity: Final compound purity is typically confirmed by HPLC, with ≥95% purity achievable by recrystallization and chromatographic methods.

Yield: Multi-step synthesis yields vary; Boc protection and substitution steps generally give yields in the range of 70-90%, depending on reaction conditions and purification efficiency.

Cost and Safety: Use of toxic reagents like sodium cyanide requires strict safety protocols. Alternative routes using less hazardous reagents are under investigation.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| D-malic acid route | D-malic acid, benzylamine | Cyclization, reduction, Boc protection | Established chemistry | High cost, lengthy |

| Epichlorohydrin route | Epichlorohydrin, sodium cyanide | Ring opening, reduction, Boc protection | Cost-effective, high purity | Multi-step, hazardous reagents |

| Palladium-catalyzed coupling | Serine-derived organozinc, halopyridine | Cross-coupling | High selectivity, adaptable | Requires catalyst, complex setup |

| Nucleophilic substitution | Boc-protected 3-hydroxypyrrolidine, 4-(aminomethyl)pyridine | Activation + substitution | Straightforward, scalable | Need for good leaving group |

Research Findings and Optimization Notes

Proper activation of zinc and palladium catalysis conditions are critical for efficient cross-coupling reactions involving pyridyl groups.

Control of temperature and stoichiometry during ring-opening and reduction steps improves yield and purity in the epichlorohydrin-based synthesis.

Boc protection is reliably achieved under mild conditions with di-tert-butyl dicarbonate and triethylamine, facilitating subsequent functionalization.

Purification by recrystallization from petroleum ether or ethanol/water mixtures ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine or pyrrolidine rings.

Reduction: Reduced forms of the compound, often leading to the removal of the Boc protecting group.

Substitution: Substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine serves as a crucial intermediate in synthesizing various pharmaceutical agents. Its structural features allow for modifications that enhance stability and solubility, making it suitable for drug formulation. Research indicates that derivatives of this compound are being explored in the development of novel analgesics and antidepressants, demonstrating significant therapeutic potential .

Neuroscience Research

In neuroscience, this compound is utilized to study receptor interactions within the central nervous system. Its ability to influence neurotransmitter systems makes it a valuable tool in exploring treatments for neurological disorders. The compound's interactions with specific receptors can help researchers understand mechanisms underlying conditions such as depression and anxiety, potentially leading to the development of new therapeutic strategies .

Drug Design

The unique structure of this compound allows researchers to modify it for creating targeted drug delivery systems. This adaptability enhances the efficacy of therapeutic agents by improving their bioavailability and specificity towards target sites in the body. Such modifications are critical in designing drugs that minimize side effects while maximizing therapeutic outcomes .

Biochemical Assays

This compound is also employed in various biochemical assays to evaluate the biological activity of new compounds. By serving as a reference or control compound, it aids researchers in identifying potential drug candidates through screening processes that assess pharmacological activities against specific biological targets .

Case Studies and Research Findings

Recent studies have highlighted the anticancer properties of related pyrrolidine derivatives, showcasing their potential as colchicine-binding site inhibitors. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated potent antitumor activities against several cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC50 values ranging from 0.12 to 0.21 μM. These findings suggest that compounds similar to this compound could play a significant role in cancer treatment by inhibiting tubulin polymerization and inducing cell cycle arrest .

Table: Antitumor Activity of Pyrrolidine Derivatives

| Compound | IC50 (HeLa) | IC50 (SGC-7901) | IC50 (MCF-7) |

|---|---|---|---|

| 10t | 0.12 μM | 0.15 μM | 0.21 μM |

| CA-4 | 0.047 μM | 0.068 μM | 0.089 μM |

Mechanism of Action

The mechanism of action of 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar residues. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Boc-Protected Pyrrolidine Derivatives

*Calculated based on standard atomic weights.

Key Observations :

- Pyridinyl vs. This substitution may enhance binding affinity to aromatic-rich enzyme active sites .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated using ChemDraw.

Key Observations :

- Lipophilicity : The target compound’s pyridinyl group confers moderate lipophilicity (LogP ~1.85), intermediate between highly polar hydroxylated derivatives (LogP ~0.72) and chlorinated pyridine analogs (LogP 3.2–4.1) .

- Melting Points : Chlorinated pyridine derivatives exhibit higher melting points (268–287°C) due to planar aromatic systems and strong intermolecular interactions, whereas Boc-protected pyrrolidines generally have lower melting points, reflecting their conformational flexibility .

Key Observations :

- Reductive Amination : The target compound’s synthesis is more efficient (70–75% yield) compared to radical decarboxylation routes for cernumidine (45–60% yield), which require harsh reagents like Ag(I)/peroxydisulfate .

- Chlorinated Pyridines : Higher yields (67–81%) are achieved for chlorinated pyridine derivatives due to optimized cross-coupling conditions, though these require expensive catalysts (e.g., Pd-based) .

Biological Activity

1-Boc-3-N-(pyridin-4-ylmethyl)-amino-pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability during synthesis and can be removed to reveal an active amine group. The pyridin-4-ylmethyl moiety is thought to facilitate interactions with various biological targets, making this compound a valuable candidate for drug development.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.37 g/mol

- CAS Number : 886364-95-0

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The pyridin-4-ylmethyl group can modulate the activity of these targets, potentially leading to therapeutic effects in various conditions. The Boc group provides a means to protect the amine during synthetic processes, allowing for more complex chemical transformations.

Enzyme Inhibition

Inhibitory studies have shown that pyrrolidine derivatives can act as potent inhibitors of various enzymes, including phospholipases and kinases. For example, modifications in the structure of related compounds have led to enhanced inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with some derivatives achieving nanomolar potency . This suggests that this compound may also possess similar inhibitory properties.

Structure–Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives often correlates with their structural characteristics. Key factors influencing their effectiveness include:

- The presence of electron-donating or withdrawing groups.

- The stereochemistry of the compound.

- The spatial arrangement around the pyrrolidine ring.

Studies have indicated that modifications at specific positions can lead to significant changes in activity, emphasizing the importance of SAR in drug design .

Case Studies

- Pyrrolidine Derivatives Against Bacterial Infections : A study explored the antibacterial effects of several pyrrolidine derivatives, demonstrating that compounds with halogen substitutions exhibited stronger activity against E. coli and S. aureus. The findings suggest that similar modifications could enhance the efficacy of this compound .

- Inhibitors of NAPE-PLD : Another investigation focused on a series of pyrimidine derivatives as inhibitors of NAPE-PLD, revealing that certain structural features significantly increased potency. This highlights the potential for this compound to serve as a lead compound for developing new enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Boc-3-n-(pyridin-4-ylmethyl)-amino-pyrrolidine, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves Boc protection of the pyrrolidine nitrogen, followed by regioselective alkylation or coupling with pyridin-4-ylmethyl groups. Optimization includes using anhydrous conditions, controlled temperature (e.g., 0–25°C), and catalysts like DIPEA for amine activation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Reaction progress should be monitored by TLC and confirmed via H NMR for Boc-group retention (~1.4 ppm, singlet) .

Q. How should researchers characterize the structural configuration of this compound to confirm regioselectivity and stereochemistry?

- Methodological Answer : Use a combination of 2D NMR (e.g., H-C HSQC, NOESY) to resolve stereochemistry and regioselectivity. X-ray crystallography (via SHELX refinement) provides definitive structural confirmation by analyzing bond angles and torsional strain. Cross-reference with the Cambridge Structural Database (CSD) to compare similar pyrrolidine derivatives .

Q. What are the critical considerations for ensuring the stability of this compound during storage and under experimental conditions?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-protected containers to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions. For experiments in polar solvents (e.g., DMF, DMSO), ensure inert atmospheres (N/Ar) to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.